molecular formula C9H8N2O3 B1445452 Methyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1060724-74-4

Methyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No. B1445452
M. Wt: 192.17 g/mol
InChI Key: KLQFCNVRKPSRPZ-UHFFFAOYSA-N
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Description

“Methyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate” is a chemical compound with the molecular formula C10H10N2O3 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10N2O3/c1-15-10(14)8-5-11-12-3-2-7(6-13)4-9(8)12/h2-5,13H,6H2,1H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“Methyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate” is a solid at room temperature . Its molecular weight is 206.2 .

Scientific Research Applications

Synthesis and Tautomerism

  • Methyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate is involved in studies exploring the synthesis and tautomerism of heterocyclic compounds. For example, its derivative, 2-Hydroxypyrazolo[1,5-a]pyridine, has been synthesized and investigated for its reactivity and tautomeric behaviors. These studies focus on understanding the chemical properties and transformations of such compounds, which are useful in developing new chemical entities (Ochi, Miyasaka, Kanada, & Arakawa, 1976).

Regioselective Synthesis

Synthesis of Inhibitors and Antagonists

Fluorination Studies

  • The compound has been used in fluorination studies to synthesize fluoropyrazolo[1,5-a]pyridines. Such research contributes to the field of organic chemistry, particularly in developing new methods for introducing fluorine atoms into organic compounds, which can significantly alter their biological activity (Alieva & Vorob’ev, 2020).

Development of Xanthine Oxidase Inhibitors

  • Synthesis of pyrazolo[3,4-b]pyridines derivatives has been explored for their potential as xanthine oxidase inhibitors. This is relevant in the context of developing treatments for conditions like gout, where inhibition of xanthine oxidase is beneficial (Chu & Lynch, 1975).

Intramolecular 1,3-Dipolar Cycloaddition Studies

  • The compound is involved in intramolecular 1,3-dipolar cycloaddition studies, leading to the synthesis of peri-fused indolizines and azaindolizines. These studies are significant in heterocyclic chemistry, particularly in synthesizing complex ring systems that are common in many biologically active molecules (Miki, Uragi, Takemura, & Ikeda, 1985).

Safety And Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities, given the promising properties of similar compounds . Additionally, the development of new synthetic routes and the study of its reactivity could also be areas of interest.

properties

IUPAC Name

methyl 5-oxo-1H-pyrazolo[1,5-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-9(13)7-5-10-11-3-2-6(12)4-8(7)11/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLQFCNVRKPSRPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNN2C1=CC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Huber, S Löber, H Hübner, P Gmeiner - Bioorganic & medicinal …, 2012 - Elsevier
Merging two arylamidoalkyl substituted phenylpiperazines as prototypical recognition elements for dopamine D 2 -like receptors by oligoethylene glycol linkers led to a series of bivalent …
Number of citations: 26 www.sciencedirect.com

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